N-Cyclopropyl-2-(6-ethoxy-9-methyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide
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Overview
Description
N-Cyclopropyl-2-(6-ethoxy-9-methyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopropyl-2-(6-ethoxy-9-methyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide typically involves multiple steps:
Formation of the Fluorene Core: The fluorene core can be synthesized through a series of cyclization reactions involving appropriate starting materials.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via nucleophilic substitution reactions.
Cyclopropylation: The cyclopropyl group can be added using cyclopropyl halides under basic conditions.
Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the acetamide group, potentially converting it to an amine.
Substitution: The compound may undergo various substitution reactions, particularly at the ethoxy and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Cyclopropyl-2-(6-ethoxy-9-methyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide may have applications in:
Medicinal Chemistry: Potential as a pharmaceutical intermediate or active ingredient.
Materials Science: Use in the development of advanced materials with specific electronic or optical properties.
Industrial Chemistry: Potential use as a catalyst or reagent in various industrial processes.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. In materials science, its properties would be determined by its molecular structure and interactions with other materials.
Comparison with Similar Compounds
Similar Compounds
N-Cyclopropyl-2-(6-ethoxy-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide: Lacks the methyl group.
N-Cyclopropyl-2-(6-ethoxy-9-methyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-propionamide: Has a propionamide group instead of an acetamide group.
Uniqueness
The unique combination of functional groups in N-Cyclopropyl-2-(6-ethoxy-9-methyl-9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide may confer specific properties such as enhanced binding affinity in medicinal applications or unique electronic properties in materials science.
Properties
Molecular Formula |
C17H19N5O2S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(8-ethoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C17H19N5O2S/c1-3-24-11-6-7-13-12(8-11)15-16(22(13)2)19-17(21-20-15)25-9-14(23)18-10-4-5-10/h6-8,10H,3-5,9H2,1-2H3,(H,18,23) |
InChI Key |
LNZSSBZCSFDTEH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C3=C2N=NC(=N3)SCC(=O)NC4CC4)C |
Origin of Product |
United States |
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